molecular formula C23H36N4O2 B5073150 (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[1-(3-methylbutyl)benzimidazol-2-yl]methyl]piperidin-3-ol

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[1-(3-methylbutyl)benzimidazol-2-yl]methyl]piperidin-3-ol

Cat. No.: B5073150
M. Wt: 400.6 g/mol
InChI Key: WJPNROHMLYCVDC-FGZHOGPDSA-N
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Description

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[1-(3-methylbutyl)benzimidazol-2-yl]methyl]piperidin-3-ol is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a hydroxyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[1-(3-methylbutyl)benzimidazol-2-yl]methyl]piperidin-3-ol typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzimidazole Moiety: This step may involve the condensation of o-phenylenediamine with a carboxylic acid derivative.

    Attachment of the Hydroxyl Group: This can be done through selective hydroxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the benzimidazole or piperidine rings.

    Substitution: Various substitution reactions can be performed on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[1-(3-methylbutyl)benzimidazol-2-yl]methyl]piperidin-3-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[1-(3-methylbutyl)benzimidazol-2-yl]methyl]piperidin-3-ol: Similar compounds might include other piperidine derivatives or benzimidazole-containing molecules.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups and stereochemistry, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[1-(3-methylbutyl)benzimidazol-2-yl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O2/c1-17(2)7-14-27-20-6-4-3-5-19(20)24-23(27)16-25-11-10-21(22(29)15-25)26-12-8-18(28)9-13-26/h3-6,17-18,21-22,28-29H,7-16H2,1-2H3/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPNROHMLYCVDC-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CN3CCC(C(C3)O)N4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CN3CC[C@H]([C@@H](C3)O)N4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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